![molecular formula C22H18N2O4S B2881224 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide CAS No. 476326-30-4](/img/structure/B2881224.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide
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Overview
Description
The compound “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide” is a complex organic molecule that contains a benzothiazole moiety . Benzothiazole is a heterocyclic compound, which is a type of organic compound that contains a ring structure made up of at least two different elements . Benzothiazoles have been found to have diverse biological activities .
Chemical Reactions Analysis
The chemical reactions involving “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide” would depend on its specific chemical structure and the conditions under which the reactions are carried out. Benzothiazole derivatives have been found to undergo a variety of chemical reactions .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial activity. For example, sulfathiazole, a thiazole derivative, is used as an antimicrobial drug . A series of 2-[4-(4- substitutedbenzamido/phenylacetamido)phenyl] benzothiazole derivatives were synthesized and evaluated for antibacterial and antifungal activities against various bacteria and yeast .
Antiretroviral Activity
Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety . This suggests that thiazole derivatives could potentially be used in the development of antiretroviral drugs.
Antifungal Activity
Thiazole derivatives have been found to have antifungal activity. Abafungin, an antifungal drug, contains a thiazole moiety . In addition, a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized and screened for their antifungal activity .
Anticancer Activity
Thiazole derivatives have been found to have anticancer activity. Tiazofurin, an anticancer drug, contains a thiazole moiety . This suggests that thiazole derivatives could potentially be used in the development of anticancer drugs.
Anti-Alzheimer Activity
Thiazole derivatives have been found to have anti-Alzheimer activity . This suggests that thiazole derivatives could potentially be used in the development of drugs for the treatment of Alzheimer’s disease.
Antihypertensive Activity
Thiazole derivatives have been found to have antihypertensive activity . This suggests that thiazole derivatives could potentially be used in the development of antihypertensive drugs.
Antioxidant Activity
Thiazole derivatives have been found to have antioxidant activity . This suggests that thiazole derivatives could potentially be used in the development of antioxidant drugs.
Hepatoprotective Activities
Thiazole derivatives have been found to have hepatoprotective activities . This suggests that thiazole derivatives could potentially be used in the development of hepatoprotective drugs.
Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation . The compound has shown the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes . This results in a decrease in the production of prostaglandins, which are involved in mediating pain, fever, and inflammation . By inhibiting this pathway, the compound can potentially reduce these symptoms.
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting the cyclooxygenase enzymes and subsequently reducing the production of prostaglandins, the compound can potentially alleviate symptoms associated with inflammation .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-27-14-8-9-15(19(12-14)28-2)21(26)23-13-7-10-18(25)16(11-13)22-24-17-5-3-4-6-20(17)29-22/h3-12,25H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMECQIIXLPHVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide |
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